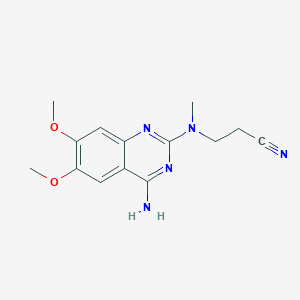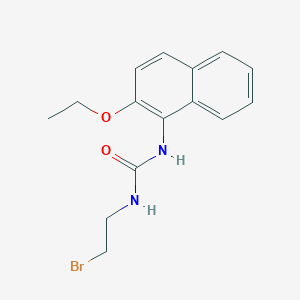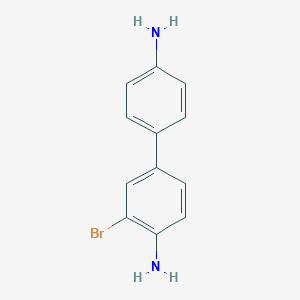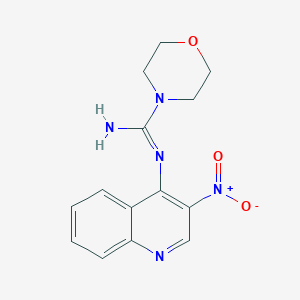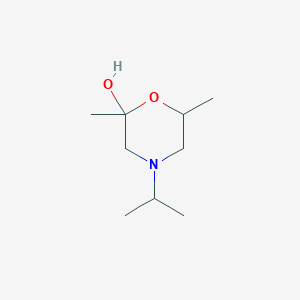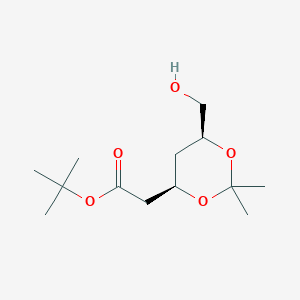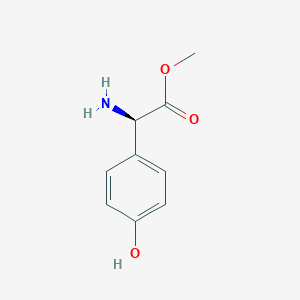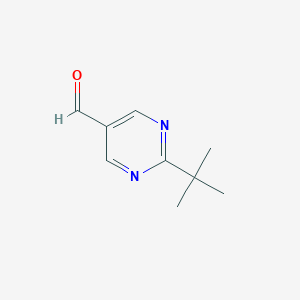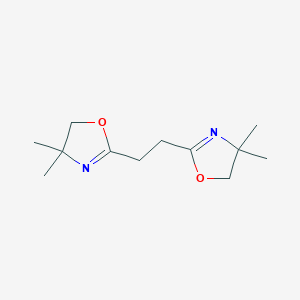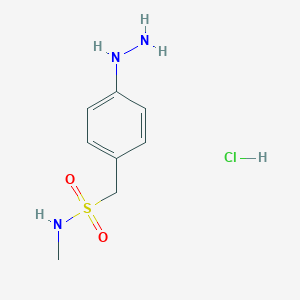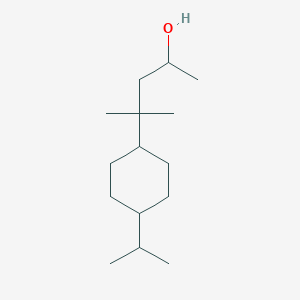
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is an organic compound that has been widely researched for its potential applications in various fields. IPMP is a cyclic terpene alcohol that is commonly used as a fragrance ingredient in various cosmetic and personal care products. However, recent scientific research has shown that IPMP has several other potential applications that are yet to be fully explored.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to interact with various enzymes and receptors in the body, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and cell proliferation. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of various infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity and high stability. 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be easily synthesized and purified, making it a convenient compound for research purposes. However, one of the main limitations of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, including the development of new drugs for the treatment of various diseases, the development of new pesticides for agriculture, and the development of new materials for environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields.
Synthesemethoden
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through several methods, including the oxidation of limonene, a natural compound found in citrus fruits. The oxidation of limonene produces carvone, which can be further transformed into 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol through various chemical reactions.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have potential applications in the development of new materials for water treatment and pollution control.
Eigenschaften
CAS-Nummer |
101896-23-5 |
|---|---|
Produktname |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Molekularformel |
C15H30O |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
InChI-Schlüssel |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Andere CAS-Nummern |
101896-23-5 10534-31-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



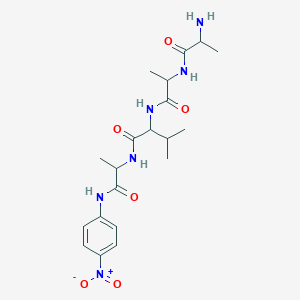
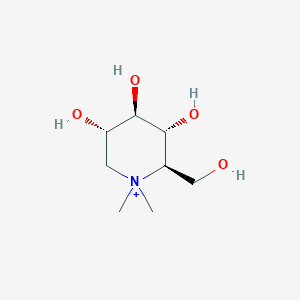
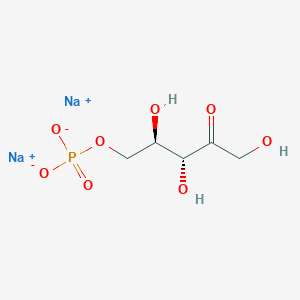
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
